Cyclohept-1-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohept-1-ene-1-carbonyl chloride is an organic compound characterized by a seven-membered ring with a double bond and a carbonyl chloride functional group. This compound is part of the cycloalkene family and is known for its reactivity due to the presence of both the double bond and the carbonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohept-1-ene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclohept-1-ene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, minimizing the risk of side reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohept-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as Diels-Alder reactions, with dienes to form bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia (NH₃) or alcohols (ROH) are commonly used under mild conditions.
Addition Reactions: Halogens (X₂) or hydrogen halides (HX) are used, often in the presence of a catalyst.
Cycloaddition Reactions: Dienes are used, typically under thermal or photochemical conditions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Haloalkanes: Formed from addition reactions.
Bicyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
Cyclohept-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The reactivity of cyclohept-1-ene-1-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The double bond in the cycloheptene ring also contributes to its reactivity, allowing for addition and cycloaddition reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: A six-membered ring analog with similar reactivity.
Cyclopent-1-ene-1-carbonyl chloride: A five-membered ring analog with distinct reactivity due to ring strain.
Cyclohept-1-ene-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride.
Uniqueness
Cyclohept-1-ene-1-carbonyl chloride is unique due to its seven-membered ring structure, which provides a balance between ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.
Properties
CAS No. |
72233-47-7 |
---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
cycloheptene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
InChI Key |
HADFNTJXTJZYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.